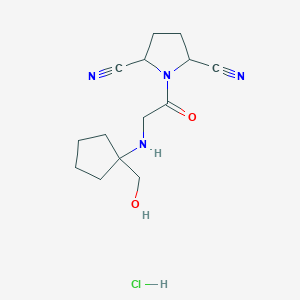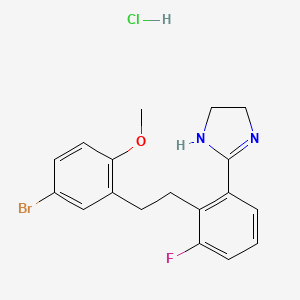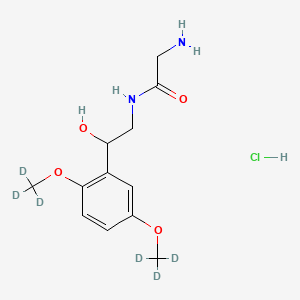
VU 0155041 Sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU 0155041 sodium salt is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is known for its potential therapeutic effects in neurological disorders, particularly Parkinson’s disease. The compound is water-soluble and has a molecular weight of 338.2 Da .
Applications De Recherche Scientifique
VU 0155041 sodium salt has several scientific research applications:
Neurological Research: It is used in the study of neurological disorders, particularly Parkinson’s disease, due to its modulatory effects on mGluR4
Pharmacological Studies: The compound is used to investigate the pharmacological properties of mGluR4 modulators and their potential therapeutic effects.
Behavioral Models: It is active in behavioral models of Parkinson’s disease following intracerebroventricular injection.
Mécanisme D'action
VU 0155041 sodium salt exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s response to glutamate, leading to various downstream effects. The compound has been shown to decrease haloperidol-induced catalepsy and reserpine-induced akinesia in rats, which are correlated with its antiparkinsonian effects .
Analyse Biochimique
Biochemical Properties
VU 0155041 Sodium Salt acts as a positive allosteric modulator at mGluR4 . The EC50 values are 798 and 693 nM at human and rat mGluR4 receptors, respectively . This indicates that this compound can enhance the activity of these receptors, thereby influencing the biochemical reactions they are involved in .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of mGluR4 receptors . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGluR4 receptors . As a positive allosteric modulator, it enhances the activity of these receptors . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways associated with mGluR4 receptors . It can interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
The preparation of VU 0155041 sodium salt involves the synthesis of the parent compound VU 0155041, followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:
Synthesis of VU 0155041: This involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid under specific conditions to form the desired product.
Conversion to Sodium Salt: The synthesized VU 0155041 is then treated with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
VU 0155041 sodium salt primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
VU 0155041 sodium salt is unique due to its high potency and water solubility compared to other mGluR4 modulators. Similar compounds include:
PHCCC: Another mGluR4 modulator, but less potent and not water-soluble.
VU 0364770: A similar compound with different pharmacokinetic properties.
This compound stands out due to its combination of potency, solubility, and effectiveness in behavioral models of neurological disorders.
Propriétés
IUPAC Name |
sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-ZVWHLABXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)









